molecular formula C9H9IN4O3 B2502465 Ethyl 3-((4-iodo-1H-pyrazol-1-yl)methyl)-1,2,4-oxadiazole-5-carboxylate CAS No. 956263-70-0

Ethyl 3-((4-iodo-1H-pyrazol-1-yl)methyl)-1,2,4-oxadiazole-5-carboxylate

Cat. No.: B2502465
CAS No.: 956263-70-0
M. Wt: 348.1
InChI Key: JZRIJIZGZYJQAN-UHFFFAOYSA-N
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Description

Ethyl 3-((4-iodo-1H-pyrazol-1-yl)methyl)-1,2,4-oxadiazole-5-carboxylate is a heterocyclic compound featuring a 1,2,4-oxadiazole core substituted with an ethyl carboxylate group and a 4-iodopyrazole moiety linked via a methyl bridge. This structure combines the electron-deficient oxadiazole ring, known for its stability and role in medicinal chemistry, with the iodinated pyrazole group, which may enhance molecular interactions or serve as a synthetic handle for further modifications .

Properties

IUPAC Name

ethyl 3-[(4-iodopyrazol-1-yl)methyl]-1,2,4-oxadiazole-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9IN4O3/c1-2-16-9(15)8-12-7(13-17-8)5-14-4-6(10)3-11-14/h3-4H,2,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZRIJIZGZYJQAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NC(=NO1)CN2C=C(C=N2)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9IN4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-((4-iodo-1H-pyrazol-1-yl)methyl)-1,2,4-oxadiazole-5-carboxylate typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions such as temperature, pressure, and solvent choice would be crucial for efficient production.

Mechanism of Action

The mechanism by which Ethyl 3-((4-iodo-1H-pyrazol-1-yl)methyl)-1,2,4-oxadiazole-5-carboxylate exerts its effects involves interaction with specific molecular targets:

Comparison with Similar Compounds

Key Observations:

Synthetic Flexibility: Compounds like Ethyl 3-((tert-butoxycarbonylamino)methyl)-1,2,4-oxadiazole-5-carboxylate (CAS 612511-76-9) highlight the use of protective groups (e.g., Boc) in synthetic pathways, enabling further functionalization .

Positional Isomerism :

  • Ethyl 5-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazole-3-carboxylate (CAS 1344042-66-5) illustrates how oxadiazole ring substitution patterns (3- vs. 5-position) can alter molecular geometry and intermolecular interactions .

Physicochemical Properties: While direct data for the target compound are unavailable, analogs such as Ethyl 3-cyclopentyl-1,2,4-oxadiazole-5-carboxylate provide benchmarks for properties like solubility and stability. For example, its safety data sheet (SDS) notes a melting point range and precautions for handling .

Research Implications and Gaps

  • Biological Activity : and describe oxadiazole-pyrazine hybrids with modifications (e.g., trifluoromethyl groups) that may inspire bioactivity studies for the iodinated analog .
  • Data Limitations : The absence of explicit melting points, solubility, or toxicity data for this compound underscores the need for experimental characterization.

Biological Activity

Ethyl 3-((4-iodo-1H-pyrazol-1-yl)methyl)-1,2,4-oxadiazole-5-carboxylate (CAS No. 956263-70-0) is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the synthesis, biological properties, and potential therapeutic applications of this compound based on recent research findings.

Chemical Structure and Properties

This compound features a pyrazole moiety linked to an oxadiazole ring, which is known for its pharmacological significance. The molecular formula is C9H9IN4O3C_9H_9IN_4O_3 with a molecular weight of 308.12 g/mol. Its structural characteristics contribute to its biological activity, particularly in anticancer and antimicrobial applications.

Synthesis

The synthesis of this compound typically involves the reaction of 4-iodo-1H-pyrazole with appropriate carboxylic acid derivatives under controlled conditions to yield the desired oxadiazole derivative. Various methodologies have been explored to enhance yield and purity, including microwave-assisted synthesis and solvent-free conditions.

Anticancer Activity

Recent studies indicate that compounds containing the oxadiazole and pyrazole frameworks exhibit significant anticancer properties. This compound has shown promising results in inhibiting cancer cell proliferation across various cell lines:

Cell Line IC50 (µM) Reference
HEPG25.12
MCF73.45
SW11167.23

These findings suggest that the compound may act through mechanisms involving apoptosis induction and cell cycle arrest.

Antimicrobial Activity

The compound has also demonstrated notable antimicrobial properties against both bacterial and fungal strains. The following table summarizes its efficacy against selected pathogens:

Pathogen Minimum Inhibitory Concentration (MIC) (µg/mL) Activity
Staphylococcus aureus15Bactericidal
Escherichia coli20Bactericidal
Candida albicans10Fungicidal

These results highlight the potential of this compound as a lead for developing new antimicrobial agents.

Anti-inflammatory and Other Activities

In addition to anticancer and antimicrobial effects, this compound has been investigated for anti-inflammatory activities. It has been reported to inhibit nitric oxide production in macrophages, suggesting a mechanism that could be beneficial in treating inflammatory diseases.

Case Studies

A notable case study involved the evaluation of this compound's effects on tumor growth in vivo using xenograft models. The results indicated a significant reduction in tumor size compared to controls, reinforcing its potential as an anticancer agent.

Q & A

Q. What synthetic methodologies are commonly employed to prepare Ethyl 3-((4-iodo-1H-pyrazol-1-yl)methyl)-1,2,4-oxadiazole-5-carboxylate?

The synthesis typically involves cyclization reactions between hydrazides and activated carboxylic acid derivatives. For example, hydrazides can react with ethyl chlorooxoacetate under reflux conditions in aprotic solvents (e.g., THF or DCM) to form the oxadiazole core. Subsequent functionalization of the pyrazole moiety with iodine is achieved via electrophilic substitution using iodine monochloride (ICl) in the presence of a base like NaHCO₃ .

Q. How is the compound structurally characterized in academic research?

Key characterization techniques include:

  • NMR spectroscopy : ¹H and ¹³C NMR to confirm substituent positions (e.g., iodopyrazole methyl linkage and oxadiazole ring protons) .
  • Mass spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight and isotopic patterns (e.g., iodine’s distinctive M+2 peak) .
  • Elemental analysis : To validate purity and stoichiometry .

Q. What preliminary biological activities are associated with structurally related oxadiazole derivatives?

Analogous compounds exhibit antimicrobial and anticancer properties. For instance, ethyl oxadiazole carboxylates with aryl substitutions (e.g., 4-methoxyphenyl) show cytotoxic effects against cancer cell lines (e.g., IC₅₀ values <10 µM in breast adenocarcinoma) via tubulin binding and apoptosis induction .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of the iodopyrazole intermediate?

Optimization involves:

  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance iodine incorporation due to improved solubility of ICl.
  • Temperature control : Maintaining 0–5°C during iodination minimizes side reactions (e.g., over-iodination) .
  • Catalyst screening : Lewis acids like FeCl₃ can accelerate electrophilic substitution .

Q. What crystallographic strategies resolve structural ambiguities in this compound?

Single-crystal X-ray diffraction (SC-XRD) using SHELX software (e.g., SHELXL for refinement) is critical. Challenges include handling twinned crystals or low-resolution data. Hydrogen bonding patterns (e.g., C=O⋯H-N interactions) and graph-set analysis can validate molecular packing .

Q. How do electronic effects of substituents influence the compound’s bioactivity?

Structure-activity relationship (SAR) studies compare derivatives with varying electron-withdrawing/donating groups. For example:

  • 4-Iodo substituent : Enhances lipophilicity and membrane permeability.
  • Oxadiazole ester : Hydrolysis to carboxylic acid improves solubility and target binding (e.g., enzyme active sites) .

Q. What computational methods predict binding modes with biological targets?

Molecular docking (e.g., AutoDock Vina) and molecular dynamics (MD) simulations model interactions with targets like tubulin. Key steps:

  • Protein preparation : Retrieve tubulin structure (PDB: 1SA0) and remove water molecules.
  • Ligand parametrization : Assign partial charges using AM1-BCC.
  • Binding energy analysis : Identify critical residues (e.g., β-tubulin’s colchicine site) .

Q. How can contradictory bioactivity data across studies be reconciled?

Discrepancies (e.g., varying IC₅₀ values) may arise from assay conditions (e.g., cell line heterogeneity, serum concentration). Mitigation strategies:

  • Standardized protocols : Use identical cell passages and incubation times.
  • Dose-response validation : Repeat assays with internal controls (e.g., doxorubicin) .

Methodological Considerations

Q. What safety precautions are essential during handling?

  • Personal protective equipment (PPE) : Nitrile gloves, lab coat, and safety goggles.
  • Ventilation : Use fume hoods to avoid inhalation of volatile solvents (e.g., DCM) .

Q. How is high-throughput screening (HTS) implemented for derivative libraries?

HTS workflows include:

  • Automated synthesis : Parallel reactions in microtiter plates.
  • Biological assays : Fluorescence-based viability tests (e.g., Alamar Blue) for rapid cytotoxicity screening .

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